An In-Depth Technical Guide to 4-Chlorobenzoic Anhydride (CAS No. 790-41-0)
An In-Depth Technical Guide to 4-Chlorobenzoic Anhydride (CAS No. 790-41-0)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chlorobenzoic anhydride (B1165640), with the CAS number 790-41-0, is a reactive organic compound widely utilized as an intermediate in organic synthesis. Its chemical structure features two 4-chlorobenzoyl groups linked by an oxygen atom. This anhydride is a powerful acylating agent, making it a valuable reagent for introducing the 4-chlorobenzoyl moiety into a variety of molecules. This guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and purification, spectral data for characterization, and its applications, particularly in the context of pharmaceutical development.
Chemical and Physical Properties
4-Chlorobenzoic anhydride is a white to pale yellow solid at room temperature.[1] It is characterized by a pungent odor and has limited solubility in water but is more soluble in non-polar organic solvents.[1] Key quantitative data are summarized in the table below for easy reference.
| Property | Value | References |
| CAS Number | 790-41-0 | [2] |
| Molecular Formula | C₁₄H₈Cl₂O₃ | [2] |
| Molecular Weight | 295.12 g/mol | [2] |
| Melting Point | 192–193 °C (recrystallized) | [3] |
| Appearance | White to pale yellow solid | [1] |
| Solubility | Soluble in non-polar solvents, lower solubility at room temperature. | [1] |
Spectral Data for Characterization
Accurate characterization of 4-Chlorobenzoic anhydride is crucial for its use in synthesis. Below are the expected spectral data based on available information for closely related structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR spectra of a mixed 4-chlorobenzoic 4-methylbenzoic anhydride provide strong evidence for the chemical shifts expected for 4-Chlorobenzoic anhydride.[1]
| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ¹H NMR (400 MHz, CDCl₃) | 8.08 | Doublet (d) | Aromatic protons ortho to the carbonyl group |
| 7.49 | Doublet (d) | Aromatic protons meta to the carbonyl group | |
| ¹³C NMR (100 MHz, CDCl₃) | 161.5-162.1 | Singlet | Carbonyl carbons (C=O) |
| 141.1 | Singlet | Aromatic carbon attached to the carbonyl group | |
| 131.8 | Singlet | Aromatic CH meta to the carbonyl group | |
| 129.2 | Singlet | Aromatic CH ortho to the carbonyl group | |
| 127.4 | Singlet | Aromatic carbon attached to the chlorine atom |
Infrared (IR) Spectroscopy
The IR spectrum of an anhydride is characterized by two distinct carbonyl stretching bands. For a mixed 4-bromobenzoic 4-chlorobenzoic anhydride, these characteristic peaks are observed.[1]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 1785 | Strong | Asymmetric C=O stretch |
| 1719 | Strong | Symmetric C=O stretch |
| 1590 | Medium | Aromatic C=C stretch |
| 1090 | Strong | C-O-C stretch |
Mass Spectrometry (MS)
The mass spectrum of 4-Chlorobenzoic anhydride is expected to show the molecular ion peak and characteristic fragmentation patterns. The presence of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in isotopic peaks for chlorine-containing fragments. Key fragments would likely arise from the cleavage of the anhydride bond and loss of CO and CO₂.
Experimental Protocols
Synthesis of 4-Chlorobenzoic Anhydride
A common and effective method for the preparation of 4-Chlorobenzoic anhydride is from its corresponding acid chloride, 4-chlorobenzoyl chloride, in the presence of pyridine (B92270).[3]
Materials:
-
4-Chlorobenzoyl chloride (17.5 g, 0.1 mole)
-
Pyridine (50 ml, 0.6 mole)
-
Cracked ice (100 g)
-
Concentrated hydrochloric acid (50 ml)
-
Methanol
-
200-ml flask
-
Steam bath
-
Filtration apparatus (suction)
Procedure:
-
In a 200-ml flask, a mixture of 17.5 g (0.1 mole) of 4-chlorobenzoyl chloride and 50 ml (0.6 mole) of pyridine is prepared.
-
The flask is loosely stoppered and warmed on a steam bath for 5 minutes.
-
The reaction mixture is then poured onto 100 g of cracked ice and 50 ml of concentrated hydrochloric acid.
-
The anhydride separates immediately as a solid.
-
Once the ice has sufficiently melted, the mixture is filtered by suction.
-
The solid product is washed once with 15 ml of methanol, followed by a wash with 15 ml of dry benzene.
-
The yield of the crude product is typically high (96–98%).[3]
Purification by Recrystallization
The crude 4-Chlorobenzoic anhydride can be purified by recrystallization from dry benzene to yield a product with a melting point of 192–193 °C.[3]
Procedure:
-
Dissolve the crude product in a minimal amount of hot, dry benzene (approximately 250 ml for 14 g of crude product).
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Collect the crystals by suction filtration.
-
Wash the crystals with a small amount of cold, dry benzene.
-
Dry the purified crystals under vacuum. The recovery is typically around 90%.[3]
Reactivity and Applications in Drug Development
4-Chlorobenzoic anhydride is a versatile acylating agent used to introduce the 4-chlorobenzoyl group into various substrates. This reactivity is central to its application in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).
Acylation of Amines and Alcohols
The anhydride readily reacts with primary and secondary amines to form the corresponding amides. Similarly, it reacts with alcohols to produce esters. These reactions are fundamental in building molecular complexity.
Friedel-Crafts Acylation
In the presence of a Lewis acid catalyst, 4-Chlorobenzoic anhydride can be used in Friedel-Crafts acylation reactions to introduce the 4-chlorobenzoyl group onto an aromatic ring, forming a diaryl ketone.[4] This is a key carbon-carbon bond-forming reaction in organic synthesis.
Role in Pharmaceutical Synthesis
The 4-chlorobenzoyl moiety is present in a number of pharmaceuticals. While the synthesis of these drugs often utilizes the more reactive 4-chlorobenzoyl chloride, the anhydride serves as a viable alternative for the acylation step. A prominent example is the non-steroidal anti-inflammatory drug (NSAID) Indomethacin (B1671933) . The synthesis of Indomethacin involves the acylation of an indole (B1671886) nitrogen.[5] This step is crucial for the final structure and activity of the drug.
Safety and Handling
4-Chlorobenzoic anhydride is an irritant and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[1] Operations should be conducted in a well-ventilated fume hood. It is sensitive to moisture and will hydrolyze to 4-chlorobenzoic acid. Therefore, it should be stored in a tightly sealed container in a cool, dry place.
| Hazard Statement | Description |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Note: Hazard statements are for the closely related 4-chlorobenzoic acid and are expected to be similar for the anhydride.[6]
Conclusion
4-Chlorobenzoic anhydride (CAS No. 790-41-0) is a valuable and versatile reagent in organic synthesis. Its ability to act as an efficient acylating agent makes it an important intermediate in the preparation of a wide range of organic compounds, including those with significant biological activity. For researchers and professionals in drug development, a thorough understanding of its properties, synthesis, and reactivity is essential for its effective application in the creation of novel and existing pharmaceutical agents.
References
- 1. bromchemlaboratories.in [bromchemlaboratories.in]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. 4-Chlorobenzoyl Chloride [anshulchemicals.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Organic synthesis of indomethacin - The Science Snail [sciencesnail.com]
- 6. Key intermediate of dorzolamide hydrochloride and synthesis method thereof - Eureka | Patsnap [eureka.patsnap.com]
